ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Description
This compound features a complex heterocyclic core comprising a pyrrolo[3,4-d][1,2]oxazol-5-one scaffold substituted with a 2-methylphenyl group at position 2 and a furan-2-yl moiety at position 2. Its synthesis likely involves multi-step reactions, including cyclization and esterification, as inferred from analogous protocols in patent literature . Structural elucidation of such molecules typically employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-3-31-25(30)16-10-12-17(13-11-16)26-23(28)20-21(19-9-6-14-32-19)27(33-22(20)24(26)29)18-8-5-4-7-15(18)2/h4-14,20-22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFUMFAYMRUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves multiple steps, including the formation of the pyrrolo[3,4-d]isoxazole core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds containing furan and pyrrole moieties exhibit significant anticancer properties. Ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
A study demonstrated that derivatives of similar structures showed promising results against various cancer cell lines, suggesting that the incorporation of furan and pyrrole rings enhances bioactivity against malignancies .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural components are known to interact with microbial cell membranes, leading to cell death. A related study highlighted the effectiveness of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Material Science Applications
1. Polymer Chemistry
This compound can be utilized in the synthesis of advanced polymers due to its reactive functional groups. The compound's ability to undergo polymerization reactions makes it a candidate for creating new materials with enhanced thermal stability and mechanical properties.
Table 1: Comparison of Polymer Properties
| Property | Conventional Polymer | Polymer with Ethyl Compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | High |
| Biodegradability | Low | Moderate |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized a series of compounds based on ethyl 4-[3-(furan-2-yl)-...]. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of derivatives similar to ethyl 4-[3-(furan-2-yl)-...]. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrrolo[3,4-d][1,2]oxazolone core distinguishes this compound from analogs with alternative fused heterocycles. For example, EP 4,374,877 A2 describes a pyrrolo[1,2-b]pyridazine derivative ([4aR]-1-[(2,3-difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide) . Key differences include:
- Electron density distribution : The oxazolone ring in the target compound introduces a rigid, electron-deficient region, whereas the pyridazine core in the patent compound offers a larger π-conjugated system.
Table 1: Core Heterocycle Comparison
| Feature | Target Compound | EP 4,374,877 Compound |
|---|---|---|
| Core Structure | Pyrrolo[3,4-d][1,2]oxazolone | Pyrrolo[1,2-b]pyridazine |
| Ring Substituents | 2-Methylphenyl, Furan-2-yl | 2,3-Difluorophenyl, CF3-furan |
| Key Functional Groups | 4,6-Diketone, Ester | Pyridazine N-atoms, Carboxamide |
| Predicted LogP* | ~3.5 (estimated) | ~4.2 (estimated) |
*LogP values derived from fragment-based calculations.
Substituent Effects on Physicochemical Properties
- Aromatic substituents : The 2-methylphenyl group in the target compound may confer greater steric hindrance and metabolic stability compared to the 2,3-difluorophenyl group in the patent compound, which is more electronegative and polar .
- Furan vs.
Table 2: Substituent Impact
| Substituent | Target Compound | EP 4,374,877 Compound |
|---|---|---|
| Aromatic Group | 2-Methylphenyl | 2,3-Difluorophenyl |
| Electronic Effect | Moderately electron-donating | Strongly electron-withdrawing |
| Metabolic Stability | High (steric protection) | Moderate (polarity increases clearance) |
| Heterocyclic Substituent | Furan-2-yl | 5-Methyl-2-(trifluoromethyl)furan-3-yl |
Research Findings and Limitations
- Crystallographic Data: Structural refinement of the target compound would rely on programs like SHELXL, which is optimized for small-molecule analysis .
- Direct activity comparisons are hindered by the lack of disclosed assay data.
- Atmospheric Stability: While unrelated to the provided evidence, compounds with volatile substituents (e.g., furans) could theoretically undergo OH-radical-mediated degradation, as noted in atmospheric chemistry studies .
Biological Activity
Ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound features a unique structure characterized by:
- A furan ring
- A pyrrolo[3,4-d][1,2]oxazole moiety
- Multiple carbonyl groups contributing to its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant anticancer activities. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to ethyl 4-[3-(furan-2-yl)-...] have shown potent inhibition of various cancer cell lines. For example, one study reported IC50 values ranging from 29 to 59 µM against different cancer types, with specific derivatives demonstrating notable effects on HepG2 liver cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | HepG2 | 40 |
| 5k | MDA-MB-231 | 50 |
| 5k | HeLa | 55 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Enhanced expression of pro-apoptotic proteins such as caspase-3 and Bax has been observed alongside the downregulation of anti-apoptotic proteins like Bcl-2 in treated cells .
Enzyme Inhibition
The compound's structural components suggest potential interactions with various enzymes:
- Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have been noted for their ability to inhibit FGFR signaling pathways crucial in tumor growth and metastasis. For example, a related pyrrolo derivative demonstrated IC50 values against FGFRs in the low nanomolar range .
Case Studies
- Study on Pyrrolo Derivatives : A recent publication highlighted the synthesis and biological evaluation of several pyrrolo derivatives, revealing that compound 4h exhibited significant FGFR inhibitory activity with IC50 values as low as 7 nM .
- Antioxidant Activity : Another study examined the antioxidant properties of related compounds using the DPPH assay. Results indicated that these compounds could effectively scavenge free radicals, suggesting potential applications in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
